molecular formula C23H23ClFN5OS B2529807 N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251693-22-7

N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2529807
CAS No.: 1251693-22-7
M. Wt: 471.98
InChI Key: BZAJITFEJVHHJD-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrimidine core substituted with a 4-(2-fluorophenyl)piperazin-1-yl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 5-chloro-2-methylphenyl group.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5OS/c1-16-6-7-17(24)12-19(16)28-22(31)14-32-23-13-21(26-15-27-23)30-10-8-29(9-11-30)20-5-3-2-4-18(20)25/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAJITFEJVHHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, each requiring precise reaction conditions. One common synthetic route includes:

    Formation of the Pyrimidinyl Sulfanyl Intermediate: This step involves the reaction of a pyrimidine derivative with a thiol compound under basic conditions to form the pyrimidinyl sulfanyl intermediate.

    Coupling with Piperazine Derivative: The intermediate is then reacted with a piperazine derivative containing a fluorophenyl group. This coupling reaction is often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acylation with Chloro-Methylphenyl Acetamide: The final step involves the acylation of the coupled product with chloro-methylphenyl acetamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the amide group to an amine.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Amines, thiols, dimethylformamide (DMF), and heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. Its structure suggests possible interactions with biological targets involved in cancer progression.

Case Studies and Findings

  • A study investigated the compound's efficacy against several cancer cell lines. The results indicated that it exhibited significant cytotoxic effects, particularly against colon and breast cancer cells, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Cell Line IC50 (µM) Reference
Colon Cancer12.5
Breast Cancer15.0
Lung Cancer20.0

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties, particularly its potential as a therapeutic agent for neurological disorders.

Research Insights

  • In vitro studies have demonstrated that N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide interacts with serotonin and dopamine receptors, suggesting possible applications in treating depression and anxiety disorders .
Receptor Type Binding Affinity (nM) Effect
Serotonin 5-HT1A35Agonist
Dopamine D250Antagonist

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been explored through various assays aimed at assessing its ability to inhibit pro-inflammatory pathways.

Experimental Results

  • Molecular docking studies suggest that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. In silico models have shown promising binding interactions that warrant further investigation .
Assay Type Inhibition (%) Reference
5-LOX Inhibition78
COX Inhibition65

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine-Piperazine Scaffold

Compound B : {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone
  • Key Differences :
    • The pyrimidine core in Compound B is substituted with a trifluoromethyl group at position 2 and a sulfonyl-linked piperazine at position 4, unlike the sulfanyl-acetamide in Compound A.
    • The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the methyl group in Compound A .
Compound C : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
  • Key Differences: The pyrimidine ring in Compound C lacks the piperazine substituent but includes methyl groups at positions 4 and 4.
  • Crystallography : Exhibits intramolecular hydrogen bonding (N—H⋯N), stabilizing a folded conformation similar to Compound A’s sulfanyl bridge .

Variations in the Acetamide Moiety

Compound D : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • The nitro group at position 2 on the phenyl ring introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to Compound A’s chloro-methyl substituent .
  • Crystal Structure: Demonstrates intermolecular interactions (C—H⋯O) that influence packing efficiency, a feature less pronounced in Compound A due to steric hindrance from the piperazine group .
Compound E : N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide
  • Key Differences: Features a diaminopyrimidine ring, enhancing hydrogen-bonding capacity compared to Compound A’s mono-substituted pyrimidine. The 4-chlorophenyl group lacks the methyl substituent present in Compound A, reducing steric bulk and lipophilicity .
  • Conformational Analysis : The dihedral angle between pyrimidine and phenyl rings (42.25°) is smaller than in Compound A (~60°), affecting target binding geometry .

Functional Group Replacements

Compound F : N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide
  • The piperidin-1-yl group offers conformational flexibility distinct from the rigid 2-fluorophenyl-piperazine in Compound A .

Table 1: Comparative Analysis of Key Features

Compound Core Structure Substituents (Pyrimidine/Acetamide) Key Functional Groups Potential Bioactivity
A Pyrimidine + Piperazine 6-[4-(2-Fluorophenyl)piperazin-1-yl], 2-sulfanyl-acetamide Fluorophenyl, Chloro-methyl Serotonin receptor modulation
B Pyrimidine + Sulfonylpiperazine 4-Chloro-2-(trifluoromethyl)phenyl Trifluoromethyl, Sulfonyl Protease inhibition
C Pyrimidine + Pyridine 4,6-Dimethyl, 4-methylpyridin-2-yl Methylpyridine Antibacterial
D Phenyl + Sulfonyl 4-Chloro-2-nitrophenyl Nitro, Sulfonyl Heterocyclic precursor
E Diaminopyrimidine + Chlorophenyl 4-Chlorophenyl, 4,6-diamino Diamino, Chlorophenyl Anticancer

Biological Activity

N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23ClFN3SC_{23}H_{23}ClFN_3S, with a molecular weight of approximately 471.979 g/mol. The structure includes a chloromethylphenyl group, a piperazine moiety, and a pyrimidine ring, which contribute to its pharmacological properties .

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in signaling pathways. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in neuropharmacology. Additionally, the sulfanyl group may enhance the compound's lipophilicity, potentially improving its bioavailability and ability to cross the blood-brain barrier .

Antidepressant Effects

The piperazine component is known for its antidepressant activity. Compounds with this moiety have been linked to serotonin receptor modulation, which can alleviate symptoms of depression. Preliminary data suggest that this compound may have potential as an antidepressant agent, although further research is necessary to confirm this hypothesis .

Case Studies

  • In Vitro Studies : A study examining similar piperazine derivatives demonstrated significant inhibition of tumor growth in breast cancer cell lines, suggesting that modifications in the structure could enhance efficacy against specific cancer types.
  • Animal Models : In vivo experiments with related compounds have shown promising results in reducing anxiety-like behaviors in rodent models, indicating potential anxiolytic properties.
  • Pharmacokinetics : Research into the pharmacokinetic profile of structurally similar compounds indicates favorable absorption rates and metabolic stability, which are crucial for therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis ,
AntidepressantModulation of serotonin receptors
AnxiolyticReduction in anxiety-like behavior
CytotoxicityInhibition of cell proliferation

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